molecular formula C7H7ClN2O3 B1388839 2,6-Dimethoxypyrimidine-4-carbonyl chloride CAS No. 52759-24-7

2,6-Dimethoxypyrimidine-4-carbonyl chloride

Cat. No.: B1388839
CAS No.: 52759-24-7
M. Wt: 202.59 g/mol
InChI Key: QRFCKJLIWRJZOA-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyrimidine-4-carbonyl chloride is a specialized heterocyclic building block designed for research and development applications. As an acyl chloride, this compound is highly reactive and serves as a crucial intermediate for introducing the 2,6-dimethoxypyrimidine-4-carbonyl moiety into more complex molecules. Its structure is ideal for constructing bioactive compounds, particularly in the pharmaceutical and agrochemical sectors. The 2,6-dimethoxypyrimidine scaffold is a privileged structure in medicinal chemistry. Researchers can utilize this reagent to create amide bonds or ester linkages under standard coupling conditions, facilitating the synthesis of potential drug candidates, ligands, and advanced materials. While specific applications for this exact compound are not fully detailed in public literature, its close structural analog, 2,6-dimethoxypyrimidine-4-carbaldehyde, has been documented as an intermediate in the total synthesis of complex natural products like (−)-7-epicylindrospermopsin . This highlights the value of 4-substituted-2,6-dimethoxypyrimidines in sophisticated synthetic routes. This product is intended for use by qualified laboratory professionals. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, due to the reactive nature of acyl chloride functional groups.

Properties

IUPAC Name

2,6-dimethoxypyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(8)11)9-7(10-5)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFCKJLIWRJZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664907
Record name 2,6-Dimethoxypyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52759-24-7
Record name 2,6-Dimethoxypyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxypyrimidine-4-carbonyl chloride typically involves the chlorination of 2,6-dimethoxypyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient chlorinating agents and controlled reaction environments are crucial for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethoxypyrimidine-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyrimidine-4-carbonyl chloride involves its reactivity as an acid chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

Compound A : 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ()

  • Structure : Features a dihydropyrimidine core with a methoxyphenyl group, methylthio substituent, and nitrile group.
  • Properties :
    • Melting point: 300°C (higher due to hydrogen bonding from the 6-oxo group and planar aromaticity).
    • IR: Strong absorption at 2200 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) .
    • Elemental analysis: C (57.24%), H (4.09%), N (15.41%), closely matching theoretical values .

Comparison with Target :
The target lacks the dihydro-oxo group and nitrile, reducing hydrogen-bonding capacity and likely lowering its melting point. The methoxy groups in both compounds enhance electron density, but the carbonyl chloride in the target increases electrophilicity compared to the nitrile in Compound A.

Compound B : 2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()

  • Structure : Pyrimidine ring with chloro and methyl groups at positions 2 and 6, and a carboxylic acid at position 4.
  • Reactivity : The carboxylic acid group is less reactive than carbonyl chloride, requiring activation (e.g., via DCC) for amide bond formation.

Comparison with Target :

  • Substituent Effects : The methyl group in Compound B is electron-donating via induction, while methoxy groups in the target donate electrons via resonance, further activating the ring.
  • Functional Group : The carbonyl chloride in the target is more reactive than the carboxylic acid, enabling direct nucleophilic acyl substitutions without activation .
Heterocyclic Core Variations

Compound C : 4-Chloro-2,6-dimethylpyridine ()

  • Structure : Pyridine ring with chloro and methyl groups.
  • Synthesis : High-yield routes (up to 100% for certain intermediates) via chlorination of dimethylpyridine derivatives .
  • Reactivity : Pyridine’s single nitrogen atom results in lower basicity compared to pyrimidine (two nitrogens).

Comparison with Target :

  • Electronic Effects : The pyrimidine core in the target increases ring electron deficiency compared to pyridine, enhancing susceptibility to nucleophilic attack.
  • Substituent Influence : Methoxy groups in the target further polarize the ring, while methyl groups in Compound C exert steric effects but minimal electronic activation .
Physicochemical and Spectroscopic Trends
Property Target (Hypothesized) Compound A () Compound B () Compound C ()
Core Structure Pyrimidine Dihydropyrimidine Pyrimidine Pyridine
Key Substituents 2,6-Dimethoxy, 4-COCl 4-Methoxyphenyl, 2-SMe, 5-CN 2-Cl, 6-Me, 4-COOH 4-Cl, 2,6-Me
Melting Point Moderate (est. 150–200°C) 300°C Not reported Not reported
Reactivity High (electrophilic COCl) Moderate (CN and C=O groups) Low (requires activation) Moderate (chloro substitution)

Key Research Findings

Electronic Modulation : Methoxy groups in the target compound significantly enhance ring electron density, as evidenced by NMR chemical shifts in analogous compounds (e.g., δ 160–165 ppm for carbonyl carbons in IR and NMR spectra) .

Synthetic Utility : Compared to pyridine derivatives (e.g., Compound C), pyrimidine-based carbonyl chlorides exhibit superior reactivity in cross-coupling reactions due to their electron-deficient cores .

Biological Activity

2,6-Dimethoxypyrimidine-4-carbonyl chloride is a pyrimidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This compound has been investigated for its potential therapeutic effects, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

This compound is characterized by its pyrimidine ring structure, which includes two methoxy groups at the 2 and 6 positions and a carbonyl chloride functional group at the 4 position. This unique arrangement contributes to its reactivity and biological interactions.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, a study reported that derivatives of pyrimidine compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines. Specifically, the compound showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents .

Cell Line IC50 (µM) Standard Agent
MCF-70.09 ± 0.0085Doxorubicin
A5490.03 ± 0.0056Cisplatin
Colo-2050.01 ± 0.074Gemcitabine

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria as well as certain fungal strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic processes essential for microbial survival.

Anti-Alzheimer's Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the neuroprotective effects of this compound. Research has shown that it can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. Compounds with similar structures have demonstrated significant reductions in AChE activity, suggesting potential applications in treating neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and release of cytochrome c .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Antimicrobial Efficacy : Another study assessed its effectiveness against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dimethoxypyrimidine-4-carbonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves chlorination of 2,6-dimethoxypyrimidine-4-carboxylic acid using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key parameters include:
  • Temperature: Maintain 60–80°C to avoid side reactions (e.g., decomposition of the acyl chloride).
  • Reaction Time: 4–6 hours under reflux to ensure complete conversion.
  • Solvent Selection: Anhydrous dichloromethane or toluene minimizes hydrolysis.
    Post-synthesis, purification via vacuum distillation or recrystallization improves purity. Yield optimization requires strict moisture control and stoichiometric excess of chlorinating agents .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer: This compound is moisture-sensitive and prone to hydrolysis. Best practices include:
  • Storage: Use airtight containers under inert gas (argon/nitrogen) at –20°C.
  • Handling: Perform reactions in anhydrous solvents and under nitrogen atmosphere.
  • Monitoring: Regular FT-IR or NMR analysis to detect hydrolyzed byproducts (e.g., carboxylic acid).
    Safety protocols mandate fume hood use, protective gloves, and eye protection to prevent exposure .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer:
  • ¹H/¹³C NMR: Confirm structural integrity by identifying methoxy (–OCH₃) and carbonyl chloride (–COCl) groups.
  • FT-IR: Detect characteristic C=O stretch (~1750 cm⁻¹) and absence of –OH (hydrolysis).
  • HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted precursor).
  • Elemental Analysis: Validate molecular formula (C₇H₅ClN₂O₃) .

Advanced Research Questions

Q. How does the reactivity of the carbonyl chloride group in this compound facilitate its use in synthesizing heterocyclic compounds?

  • Methodological Answer: The electrophilic carbonyl chloride reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or ureas. Example applications:
  • Amide Coupling: React with amino-pyrimidines to generate bis-heterocyclic scaffolds for kinase inhibitors.
  • Nucleophilic Aromatic Substitution: Methoxy groups activate the pyrimidine ring for substitution at C-4 or C-5 positions.
    Optimize selectivity by using catalysts like DMAP or controlling reaction pH .

Q. What strategies can address contradictions in reported reactivity or stability data across different studies?

  • Methodological Answer: Contradictions often arise from variations in experimental conditions. Systematic approaches include:
  • Controlled Replication: Reproduce reactions under standardized conditions (e.g., solvent purity, temperature gradients).
  • Kinetic Studies: Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation.
  • Computational Modeling: Density Functional Theory (DFT) calculations predict reaction pathways and stability under varying conditions .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer:
  • DFT Calculations: Model transition states to identify favorable nucleophilic attack sites (e.g., carbonyl carbon vs. pyrimidine ring).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polar vs. non-polar solvents).
  • QSAR Studies: Correlate substituent effects (e.g., electron-donating methoxy groups) with reactivity trends .

Q. What are the challenges in scaling up reactions involving this compound while maintaining selectivity?

  • Methodological Answer: Scaling introduces issues like heat dissipation and mixing efficiency. Mitigation strategies:
  • Flow Chemistry: Continuous flow systems improve temperature control and reduce side reactions.
  • Catalyst Screening: Test heterogeneous catalysts (e.g., immobilized DMAP) to enhance regioselectivity.
  • Process Analytical Technology (PAT): Use real-time HPLC monitoring to adjust parameters dynamically .

Safety and Compliance

Q. What are the critical exposure controls for handling this compound in laboratory settings?

  • Methodological Answer:
  • Engineering Controls: Use closed systems with local exhaust ventilation to prevent aerosol formation.
  • PPE: Wear nitrile gloves, chemical-resistant goggles, and lab coats. Respiratory protection (N95 mask) is required for powder handling.
  • Emergency Measures: Ensure access to safety showers and eye-wash stations within 10 seconds of the workspace .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dimethoxypyrimidine-4-carbonyl chloride
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2,6-Dimethoxypyrimidine-4-carbonyl chloride

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